molecular formula C8H14N2O2 B075519 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime CAS No. 1127-29-3

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime

Cat. No. B075519
CAS RN: 1127-29-3
M. Wt: 170.21 g/mol
InChI Key: HVHSYOQZXWLFGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dinitrone derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione involves peroxyacid oxidation of corresponding di-imines. X-ray crystallographic analysis has shown a preference for the trans geometry due to a marked buttressing effect in these compounds. Thermal elimination reactions to yield oximes have been explored, suggesting a concerted mechanism involving a five-membered cyclic transition state (Boyd et al., 1988).

Molecular Structure Analysis

Infrared and Raman spectra analyses corroborate the X-ray crystal structure determination of tetramethylcyclobutane-1,3-dione, consistent with a D2h symmetry for the free molecule. This analysis helps in understanding the vibrational aspects of the molecule in different phases (Nicolaisen et al., 1972).

Chemical Reactions and Properties

Unexpected products were observed from the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dione with the Makosza reagent under phase-transfer-catalysis conditions. This reaction yielded a complex mixture, including ring-enlarged products and derivatives after acidification, indicating the compound's versatile reactivity (Mlostoń et al., 1999).

Physical Properties Analysis

The detailed vibrational spectroscopy study of tetramethylcyclobutane-1,3-dione provides insight into its physical properties, including the nearly harmonic potential for the out-of-plane ring vibration. This analysis is crucial for understanding the compound's behavior in various physical states (Nicolaisen et al., 1972).

Safety And Hazards

The substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer if the substance is used as co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .

properties

IUPAC Name

N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHSYOQZXWLFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NO)C(C1=NO)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216898
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime

CAS RN

1127-29-3
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime
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